2-chloro-6-(2,2,2-trifluoroethoxy)quinoline
Description
Contextualization of Substituted Quinolines in Advanced Organic Synthesis and Molecular Design
The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a privileged structure in the realm of organic chemistry and drug discovery. orientjchem.orgecorfan.org Its derivatives are integral components of a wide array of natural products and synthetic compounds exhibiting significant biological activities. researchgate.net Consequently, the development of synthetic methodologies to access functionally diverse quinoline derivatives is a central theme in modern organic synthesis. organic-chemistry.org The strategic placement of various substituents on the quinoline ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and biological interactions. researchgate.net
The introduction of a halogen, such as chlorine, at the 2-position of the quinoline ring provides a reactive handle for a variety of nucleophilic substitution reactions. researchgate.netmdpi.comnih.gov This allows for the facile introduction of a wide range of functional groups, making 2-chloroquinolines valuable precursors in the synthesis of more elaborate molecular architectures. rsc.org The versatility of these intermediates has been exploited in the construction of compounds with applications in medicinal chemistry, agrochemicals, and materials science.
Significance of 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline as a Key Synthetic Intermediate
The subject of this article, this compound, embodies the strategic design of a synthetic intermediate. The presence of the 2-chloro substituent, as previously mentioned, renders the C2 position susceptible to nucleophilic attack, a common strategy for the elaboration of the quinoline core. nih.gov
The trifluoroethoxy group at the 6-position is of particular importance. The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to modulate various properties such as metabolic stability, lipophilicity, and binding affinity. The strong electron-withdrawing nature of the trifluoromethyl group can influence the electron density of the quinoline ring system, thereby affecting its reactivity and the properties of its derivatives.
A plausible synthetic route to this compound involves a multi-step process. A common starting material would be a suitably substituted aniline (B41778) which can undergo a cyclization reaction to form the quinoline core. For instance, the synthesis could commence with the preparation of 2-chloro-6-hydroxyquinoline. This intermediate can be synthesized from 2-chloro-6-methoxyquinoline via demethylation using reagents like boron tribromide. chemicalbook.com The subsequent introduction of the 2,2,2-trifluoroethoxy group can be achieved through a Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgkhanacademy.orgedubirdie.com This reaction would involve the deprotonation of the hydroxyl group of 2-chloro-6-hydroxyquinoline with a suitable base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate. researchgate.netbiosynth.comresearchgate.netscbt.com
The resulting this compound is a valuable building block. The reactive C-Cl bond allows for its use in a variety of cross-coupling and substitution reactions, enabling the synthesis of a diverse library of derivatives for further investigation.
Overview of Principal Research Domains Pertaining to this compound
Given the structural motifs present in this compound, its primary application lies within the realm of medicinal chemistry and drug discovery. The quinoline core is a well-established pharmacophore found in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, and antiviral agents. orientjchem.orgwisdomlib.org
The trifluoroethoxy substituent is known to enhance the pharmacological profile of drug candidates. Therefore, derivatives synthesized from this compound are actively being investigated for their potential as novel therapeutic agents. Research efforts are likely focused on the synthesis of libraries of compounds where the 2-chloro group is displaced by various amines, alcohols, and other nucleophiles to generate novel structures with diverse biological activities. These compounds are then screened for their efficacy against a variety of biological targets.
The following table provides a summary of the key properties of this compound based on its structural components and the general characteristics of similar compounds.
| Property | Description |
| Molecular Formula | C₁₁H₇Cl F₃NO |
| Molecular Weight | 277.63 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in common organic solvents |
| Key Reactive Site | The C2-Cl bond, susceptible to nucleophilic substitution |
| Key Functional Groups | 2-Chloroquinoline (B121035), 2,2,2-Trifluoroethoxy |
The subsequent table outlines the potential research applications stemming from the unique chemical nature of this compound.
| Research Domain | Application of this compound |
| Medicinal Chemistry | As a key intermediate in the synthesis of novel bioactive molecules for various therapeutic areas. |
| Organic Synthesis | As a versatile building block for the construction of complex heterocyclic systems. |
| Materials Science | Potential use in the development of functional materials, although less explored. |
Properties
CAS No. |
1407066-10-7 |
|---|---|
Molecular Formula |
C11H7ClF3NO |
Molecular Weight |
261.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 6 2,2,2 Trifluoroethoxy Quinoline
Classical and Contemporary Approaches to the Quinoline (B57606) Core with Trifluoroethoxy and Chloro Substituents
Constructing the quinoline heterocycle with the substituents already in place or introduced during the ring-forming process is a common and efficient strategy. This typically involves the reaction of a substituted aniline (B41778) with a three-carbon synthon.
A primary strategy for building the quinoline core involves starting with an aniline derivative that already contains the desired substituent for the 6-position. In this case, 4-(2,2,2-trifluoroethoxy)aniline (B1362295) serves as a key starting material. Several classical named reactions can be adapted for this purpose.
The Skraup synthesis is a robust method for producing quinolines by reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). pharmaguideline.comwikipedia.org The reaction proceeds by the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to form the aromatic quinoline ring. pharmaguideline.comyoutube.com Using 4-(2,2,2-trifluoroethoxy)aniline would theoretically yield 6-(2,2,2-trifluoroethoxy)quinoline.
Another approach is the Doebner-von Miller reaction , which is a modification of the Skraup synthesis. It involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, which can also be used to construct the quinoline ring system from 4-(2,2,2-trifluoroethoxy)aniline. nih.goviipseries.org
These methods are summarized in the table below:
| Reaction | Aniline Precursor | Key Reagents | Expected Product |
| Skraup Synthesis | 4-(2,2,2-trifluoroethoxy)aniline | Glycerol, H₂SO₄, Nitrobenzene | 6-(2,2,2-trifluoroethoxy)quinoline |
| Doebner-von Miller | 4-(2,2,2-trifluoroethoxy)aniline | α,β-Unsaturated carbonyl, Acid | Substituted 6-(2,2,2-trifluoroethoxy)quinoline |
Cyclocondensation reactions provide a versatile route to quinolones, which are key precursors for 2-chloroquinolines. The Conrad-Limpach-Knorr synthesis involves the condensation of an aniline with a β-ketoester. pharmaguideline.comwikipedia.org The reaction conditions determine the final product; lower temperatures favor the formation of a β-aminoacrylate (the kinetic product), which upon heating undergoes cyclization to yield a 4-hydroxyquinoline (B1666331) (or its tautomer, 4-quinolone). wikipedia.orgsynarchive.comquimicaorganica.org
By reacting 4-(2,2,2-trifluoroethoxy)aniline with a β-ketoester such as ethyl acetoacetate, one can synthesize an intermediate that cyclizes upon heating in a high-boiling point solvent (e.g., Dowtherm A) to form 4-hydroxy-2-methyl-6-(2,2,2-trifluoroethoxy)quinoline. synarchive.com A more direct route to the necessary precursor for the target molecule involves using diethyl malonate instead of a β-ketoester. The initial condensation with 4-(2,2,2-trifluoroethoxy)aniline followed by thermal cyclization would yield 4-hydroxy-6-(2,2,2-trifluoroethoxy)quinolin-2(1H)-one. This intermediate can then be further functionalized.
| Reaction | Reactants | Conditions | Intermediate Product |
| Conrad-Limpach | 4-(2,2,2-trifluoroethoxy)aniline, Diethyl malonate | 1. Condensation 2. Thermal Cyclization (~250 °C) | 4-hydroxy-6-(2,2,2-trifluoroethoxy)quinolin-2(1H)-one |
Functionalization Techniques for Incorporating the Trifluoroethoxy Moiety
An alternative to building the quinoline core with the substituent already present is to introduce the 2,2,2-trifluoroethoxy group onto a pre-formed quinoline ring. This is typically achieved through etherification reactions.
The Williamson ether synthesis or related nucleophilic substitution reactions can be employed to form the trifluoroethoxy ether linkage. A common precursor for this approach is a quinoline substituted with a good leaving group or a hydroxyl group at the 6-position. For instance, 6-hydroxyquinoline (B46185) can be reacted with a trifluoroethylating agent.
Common trifluoroethylating agents and conditions include:
2,2,2-Trifluoroethyl tosylate or mesylate: Reaction with 6-hydroxyquinoline in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetonitrile).
2,2,2-Trifluoroethanol (B45653) under Mitsunobu conditions: Reaction of 6-hydroxyquinoline with 2,2,2-trifluoroethanol in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
The regioselectivity of the etherification is dictated by the starting material. Using a 6-substituted quinoline ensures that the trifluoroethoxy group is introduced at the desired position. Nucleophilic aromatic substitution (SNAr) is a powerful method for this transformation. youtube.comlibretexts.orgyoutube.com
An SNAr reaction can be performed on a quinoline with a halogen at the 6-position, such as 6-bromoquinoline (B19933) or 6-chloroquinoline. The sodium salt of 2,2,2-trifluoroethanol (sodium 2,2,2-trifluoroethoxide), prepared by reacting the alcohol with a strong base like sodium hydride, can act as the nucleophile. The reaction often requires elevated temperatures and may be facilitated by a copper catalyst. The presence of the electron-withdrawing nitrogen atom in the quinoline ring system facilitates nucleophilic attack on the benzene (B151609) ring. libretexts.org
| Method | Quinoline Substrate | Reagents | Typical Conditions |
| Williamson Ether Synthesis | 6-Hydroxyquinoline | 2,2,2-Trifluoroethyl tosylate, K₂CO₃ | DMF, Heat |
| Mitsunobu Reaction | 6-Hydroxyquinoline | 2,2,2-Trifluoroethanol, PPh₃, DEAD | THF, 0 °C to RT |
| SNAr Reaction | 6-Bromoquinoline | NaOCH₂CF₃ | DMF or DMSO, Heat, (Cu catalyst optional) |
Methodologies for Chloro-Substituent Introduction and Subsequent Transformations
The final step in the synthesis is the introduction of the chlorine atom at the 2-position of the quinoline ring. This transformation is most commonly and effectively achieved by the chlorination of the corresponding 2-oxo derivative, 6-(2,2,2-trifluoroethoxy)quinolin-2(1H)-one. This lactam tautomer is generally more stable than its 2-hydroxyquinoline (B72897) lactim form.
The conversion of a quinolin-2-one to a 2-chloroquinoline (B121035) is a standard dehydroxy-chlorination reaction. ekb.egresearchgate.net The most frequently used reagent for this purpose is phosphorus oxychloride (POCl₃), often used in excess, which acts as both the reagent and the solvent. researchgate.netindianchemicalsociety.comnih.gov The reaction mechanism involves the initial phosphorylation of the carbonyl oxygen, converting the hydroxyl group into a better leaving group, followed by nucleophilic attack by a chloride ion. nih.gov Sometimes, phosphorus pentachloride (PCl₅) is added to enhance the reactivity of the mixture. indianchemicalsociety.com
Synthetic Route for 2-Chloroquinoline Formation:
Preparation of the Precursor: 6-(2,2,2-trifluoroethoxy)quinolin-2(1H)-one is synthesized via one of the methods described in section 2.1 or 2.2 (e.g., Conrad-Limpach synthesis starting from 4-(2,2,2-trifluoroethoxy)aniline or etherification of 6-hydroxyquinolin-2(1H)-one).
Chlorination: The quinolinone precursor is heated under reflux with excess phosphorus oxychloride. After the reaction is complete, the excess POCl₃ is removed, typically by distillation under reduced pressure. The residue is then carefully quenched with ice water, and the resulting solid 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline is isolated by filtration and purified.
| Step | Reactant | Reagent | Conditions | Product |
| Chlorination | 6-(2,2,2-trifluoroethoxy)quinolin-2(1H)-one | Phosphorus oxychloride (POCl₃) | Reflux (e.g., ~110 °C) | This compound |
The resulting 2-chloro substituent is a versatile handle for further chemical transformations. The chlorine atom activates the 2-position for nucleophilic aromatic substitution, allowing for the introduction of a wide range of other functional groups (e.g., amines, thiols, alkoxides) if desired.
Halogenation Procedures and Control of Position Selectivity
The conversion of the 2-hydroxy (or 2-oxo) functionality of the quinolinone ring to a 2-chloro substituent is a critical step in the synthesis of the target molecule. Phosphorus oxychloride (POCl3) is the most widely used reagent for this transformation. researchgate.net The reaction typically involves heating the quinolinone substrate in neat POCl3 or in the presence of a high-boiling solvent. The mechanism involves the initial phosphorylation of the lactam oxygen, followed by nucleophilic attack of a chloride ion to displace the phosphate (B84403) group and generate the 2-chloroquinoline.
The selectivity of this halogenation is generally high for the 2-position in quinolin-2-ones due to the inherent reactivity of the lactam functionality. The reaction conditions can be controlled to ensure complete conversion and minimize side reactions.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Chlorinating Agent | Phosphorus oxychloride (POCl3) | Often used in excess as both reagent and solvent. |
| Temperature | Reflux (typically 100-110 °C) | Ensures sufficient reaction rate. |
| Reaction Time | 1-4 hours | Monitored by TLC or HPLC for completion. |
| Work-up | Careful quenching with ice/water, followed by neutralization and extraction. | Highly exothermic quench, requires caution. |
Control of position selectivity in the halogenation of the quinoline ring itself is a broader topic. While the target molecule's synthesis focuses on the specific conversion of a 2-quinolinone, it is worth noting that direct halogenation of the quinoline ring is highly dependent on the reaction conditions and the directing effects of existing substituents.
Retention and Selective Derivatization of the Chloro Group in Advanced Syntheses
The 2-chloro substituent in the target molecule is a versatile handle for further functionalization. Its reactivity towards nucleophilic aromatic substitution (SNAr) allows for the introduction of a wide variety of substituents at the 2-position while retaining the 6-(2,2,2-trifluoroethoxy) moiety.
The chloro group at the 2-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for reactions with a range of nucleophiles, including:
Amines: Reaction with primary or secondary amines can introduce amino functionalities, which are prevalent in many biologically active molecules.
Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form ethers.
Thiols: Thiolates can be used to introduce thioether linkages.
Carbon Nucleophiles: In the presence of a suitable catalyst, organometallic reagents can be used for C-C bond formation.
This selective derivatization is crucial in the synthesis of analogues and in the exploration of structure-activity relationships in drug discovery programs. The conditions for these reactions can be tailored to achieve the desired transformation with high selectivity.
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of quinolines and their derivatives is an area of active research, aiming to reduce the environmental impact of chemical processes.
Exploration of Environmentally Benign Solvents and Catalytic Systems
For the synthesis of the quinolinone precursor, the use of ionic liquids as a reaction medium offers a greener alternative to volatile organic compounds (VOCs). Ionic liquids are non-volatile, thermally stable, and can often be recycled, reducing solvent waste. sid.ir
In the Williamson ether synthesis step, microwave-assisted synthesis has been shown to be a green and efficient method. Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions or with a minimal amount of a benign solvent. orgchemres.orgresearchgate.net The use of solid bases like potassium carbonate can also simplify the work-up procedure. researchgate.net
For the chlorination step, traditional reliance on phosphorus oxychloride presents environmental challenges due to its corrosive nature and the generation of phosphorus-containing waste. Research into greener alternatives is ongoing. Some potential alternatives include the use of thionyl chloride or sulfuryl chloride, which can also act as chlorinating agents, although their suitability for this specific transformation would require investigation. ganeshremedies.com
The use of nanocatalysts in quinoline synthesis represents another green approach. Nanocatalysts can offer high activity and selectivity under mild reaction conditions and can often be easily recovered and reused.
Atom Economy and Process Intensification Considerations in Laboratory and Pilot-Scale Research
Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. In the proposed synthesis, the Williamson ether synthesis is generally atom-economical, with the main byproduct being a salt. The chlorination with POCl3, however, has a lower atom economy, as the phosphorus and oxygen atoms from the reagent are not incorporated into the product.
Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. For the synthesis of this compound, this could involve:
Continuous Flow Reactors: For highly exothermic reactions like chlorination, continuous flow reactors offer superior heat and mass transfer compared to batch reactors. This can lead to better control over the reaction, improved safety, and higher yields. researchgate.net
Telescoped Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates can significantly reduce waste, energy consumption, and processing time.
Considerations for Scalable Synthesis and Manufacturing Routes in Research and Development
The transition from laboratory-scale synthesis to pilot-plant and full-scale manufacturing requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process.
For the Williamson ether synthesis, scalability can be enhanced through the use of microwave-assisted protocols, which have been demonstrated to be effective at a larger scale. orgchemres.orgresearchgate.net The choice of base and solvent is also critical for large-scale production, with considerations for cost, safety, and ease of removal.
The chlorination step with phosphorus oxychloride presents significant challenges for scale-up due to the highly exothermic nature of the reaction and the work-up procedure. The use of continuous flow reactors is a promising approach to mitigate these risks by providing better temperature control and reducing the volume of hazardous material present at any given time. researchgate.net
Process intensification strategies, such as the use of high-shear mixers to improve reaction rates and mass transfer, can also be employed to enhance the efficiency of the manufacturing process. rccostello.com Furthermore, the development of robust purification methods, such as crystallization, is essential to ensure the final product meets the required purity specifications for its intended application.
Chemical Reactivity and Derivatization Studies of 2 Chloro 6 2,2,2 Trifluoroethoxy Quinoline
Reactivity at the Chloro Substituent: Nucleophilic Aromatic Substitution (SNAr) and Transition Metal-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C2 position is the most reactive site for substitution reactions. The electron-withdrawing nature of the adjacent ring nitrogen atom makes the C2 carbon highly electrophilic and susceptible to both nucleophilic attack and oxidative addition by transition metals.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. For 2-chloroquinolines, these reactions proceed readily due to the lability of the C2-halogen bond towards oxidative addition to a Pd(0) catalyst, the first step in the catalytic cycle. libretexts.org The presence of the 6-(2,2,2-trifluoroethoxy) group, a potent electron-withdrawing substituent, is expected to further facilitate this initial oxidative addition step, potentially allowing for milder reaction conditions compared to less activated chloroquinolines.
Suzuki-Miyaura Coupling: This reaction couples the chloroquinoline with an organoboron reagent (typically a boronic acid or ester) to form a C-C bond. researchgate.net It is widely used to synthesize biaryl and substituted styrene derivatives. For 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline, a Suzuki reaction would yield 2-aryl- or 2-vinyl-6-(2,2,2-trifluoroethoxy)quinoline derivatives. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the chloroquinoline and a terminal alkyne, producing arylalkyne structures. organic-chemistry.orgrsc.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The products, 2-alkynyl-6-(2,2,2-trifluoroethoxy)quinolines, are valuable intermediates for synthesizing more complex heterocyclic systems. chim.it
Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling the aryl halide with a primary or secondary amine. wikipedia.orgyoutube.com It has largely replaced harsher classical methods for synthesizing aryl amines. wikipedia.org Applying this reaction to this compound would provide access to a wide array of 2-aminoquinoline derivatives, which are prevalent motifs in pharmaceuticals. The reaction mechanism involves oxidative addition of the aryl halide to the palladium catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. scienceopen.comjk-sci.com
Negishi Coupling: While less common than the Suzuki coupling, the Negishi reaction couples the substrate with an organozinc reagent. It is known for its high functional group tolerance and reactivity.
The table below outlines representative conditions for these cross-coupling reactions based on studies with analogous 2-chloroquinoline (B121035) substrates.
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Expected Product |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄ | DME, Toluene, 1,4-Dioxane/H₂O | 2-Aryl-6-(2,2,2-trifluoroethoxy)quinoline |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF | 2-Alkynyl-6-(2,2,2-trifluoroethoxy)quinoline |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃ / BINAP or XPhos | NaOᵗBu, Cs₂CO₃ | Toluene, Dioxane | 2-(N-R¹R²)-6-(2,2,2-trifluoroethoxy)quinoline |
The electron-deficient nature of the quinoline (B57606) ring system activates the C2 position for direct attack by nucleophiles in a process known as Nucleophilic Aromatic Substitution (SNAr). researchgate.net Unlike SN1 and SN2 reactions, the SNAr mechanism typically involves a two-step addition-elimination sequence through a negatively charged intermediate (a Meisenheimer complex). nih.gov The reaction is favored by strong electron-withdrawing groups on the aromatic ring, which stabilize this intermediate. Therefore, the 6-(2,2,2-trifluoroethoxy) group is expected to enhance the rate of nucleophilic substitution at the C2 position.
A wide range of nucleophiles can displace the chloro group under relatively mild conditions. arkat-usa.orgmdpi.com
Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines react readily to form 2-aminoquinoline derivatives. Azide ions (from sodium azide) can be used to introduce a 2-azido group, which can be subsequently reduced to the amine or used in cycloaddition reactions. ekb.eg
Oxygen Nucleophiles: Alkoxides and phenoxides can displace the chloride to form 2-alkoxy- or 2-aryloxy-quinolines.
Sulfur Nucleophiles: Thiolates are effective nucleophiles, leading to the formation of 2-(alkylthio)- or 2-(arylthio)-quinolines. mdpi.com
Carbon Nucleophiles: Stabilized carbanions, such as those derived from malononitrile or cyanide salts, can also be employed to form new C-C bonds. arkat-usa.org
| Nucleophile Type | Example Nucleophile | Expected Product |
|---|---|---|
| Nitrogen | Benzylamine | 2-(Benzylamino)-6-(2,2,2-trifluoroethoxy)quinoline |
| Nitrogen | Sodium Azide (NaN₃) | 2-Azido-6-(2,2,2-trifluoroethoxy)quinoline |
| Oxygen | Sodium Methoxide (NaOMe) | 2-Methoxy-6-(2,2,2-trifluoroethoxy)quinoline |
| Sulfur | Thiophenol (PhSH) / Base | 2-(Phenylthio)-6-(2,2,2-trifluoroethoxy)quinoline |
| Carbon | Malononitrile (CH₂(CN)₂) / Base | 2-(6-(2,2,2-Trifluoroethoxy)quinolin-2-yl)malononitrile |
Reactivity at the Quinoline Nitrogen and Unsubstituted Ring Positions
In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) on the quinoline ring is generally more difficult and occurs on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridine (B92270) ring. quimicaorganica.orgwikipedia.org The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom.
For quinoline itself, electrophilic attack occurs preferentially at the C5 and C8 positions. quimicaorganica.org However, the regioselectivity for this compound is influenced by the existing substituents. The 6-trifluoroethoxy group is strongly deactivating due to the powerful inductive effect of the fluorine atoms. As a deactivating group, it directs incoming electrophiles to the positions meta to itself, namely C5 and C7. The interplay between the inherent preference of the quinoline nucleus for C5/C8 substitution and the directing effect of the C6 substituent can lead to a mixture of products or require forcing reaction conditions. Substitution at C5 is often favored as it is meta to the deactivating C6 group and is an inherently activated position of the quinoline ring system.
The lone pair of electrons on the quinoline nitrogen atom is available for reaction with electrophiles.
N-Oxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), readily converts the quinoline nitrogen to an N-oxide. researchgate.netarkat-usa.org The formation of the N-oxide has profound effects on the molecule's reactivity. It increases the electron deficiency at the C2 and C4 positions, making them even more susceptible to nucleophilic attack. nih.gov Furthermore, the N-oxide functionality can activate the pyridine ring towards certain types of electrophilic substitution.
N-Alkylation: The quinoline nitrogen can be alkylated using alkyl halides to form quaternary quinolinium salts. This transformation places a permanent positive charge on the nitrogen atom, which dramatically enhances the electrophilicity of the pyridine ring. As a result, 2-chloroquinolinium salts are exceptionally reactive towards nucleophilic displacement at the C2 position, often reacting under much milder conditions than the neutral parent quinoline.
Chemical Stability and Transformations Involving the Trifluoroethoxy Group
The 2,2,2-trifluoroethoxy group is known for its high chemical stability. The ether linkage (Ar-O-CH₂) is generally robust, and the strength of the C-F bonds makes the trifluoromethyl (CF₃) group resistant to most chemical transformations. This stability allows the trifluoroethoxy group to remain intact during the various derivatization reactions at the C2 position and on the quinoline nitrogen.
Cleavage of the aryl ether bond would require harsh conditions, such as the use of strong Lewis acids (e.g., BBr₃) or potent reducing agents, which are not typically employed in the cross-coupling or nucleophilic substitution reactions described above. Similarly, the trifluoromethyl group itself is exceptionally stable and does not undergo transformations under common synthetic conditions. This inertness is a key advantage, as the group can be carried through multi-step syntheses to impart its unique electronic properties to the final target molecules.
Robustness of the Ether Linkage under Diverse Reaction Conditions
The 2,2,2-trifluoroethoxy group at the 6-position of the quinoline ring exhibits remarkable stability under a wide range of reaction conditions. This robustness is attributed to the strong carbon-oxygen bond, which is further strengthened by the electron-withdrawing nature of the trifluoromethyl group. This stability is a significant advantage in multi-step synthetic sequences, as it allows for chemical transformations at other positions of the quinoline ring without affecting the integrity of the ether linkage.
The hydrolytic stability of the trifluoroethoxy group is particularly noteworthy. It is resistant to cleavage under both acidic and basic conditions that are commonly employed in organic synthesis. For instance, this moiety remains intact during reactions that involve the displacement of the chloro group at the 2-position by various nucleophiles.
Below is a table summarizing the stability of the trifluoroethoxy ether linkage in this compound under various reaction conditions, based on the general behavior of similar aromatic ethers.
| Reaction Condition | Reagents | Stability of Ether Linkage |
| Acidic | HCl, H2SO4 (dilute) | Stable |
| Basic | NaOH, KOH (aqueous) | Stable |
| Nucleophilic Substitution (at C2) | Amines, Alkoxides, Thiolates | Stable |
| Palladium-Catalyzed Cross-Coupling (at C2) | Boronic acids (Suzuki), Alkynes (Sonogashira), Amines (Buchwald-Hartwig) | Stable |
| Oxidation | m-CPBA, KMnO4 (mild) | Generally Stable |
| Reduction | H2/Pd, NaBH4 | Stable |
This inherent stability allows for a modular approach to the synthesis of complex quinoline derivatives, where the 2-chloro position can be functionalized first, followed by any potential modification of the trifluoroethoxy group if desired.
Strategies for Selective Cleavage or Modification of the Trifluoroethoxy Moiety
While the 2,2,2-trifluoroethoxy group is generally stable, its selective cleavage can be achieved under specific and forcing conditions. The most common method for the cleavage of aryl ethers is treatment with strong protic acids such as HBr or HI, or with Lewis acids like boron tribromide (BBr3). These reagents protonate or coordinate to the ether oxygen, facilitating nucleophilic attack by a halide ion on the adjacent carbon of the ethyl group, leading to the formation of a phenol and a trifluoroethyl halide.
The reaction mechanism typically follows an SN2 pathway at the ethyl group. The choice of reagent and reaction conditions can be optimized to achieve selective cleavage without affecting other sensitive functional groups in the molecule.
| Reagent | Conditions | Products |
| Boron Tribromide (BBr3) | CH2Cl2, low temperature to room temperature | 2-chloro-6-hydroxyquinoline + BrCH2CF3 |
| Hydrobromic Acid (HBr) | Acetic acid, reflux | 2-chloro-6-hydroxyquinoline + BrCH2CF3 |
| Hydroiodic Acid (HI) | Acetic acid, reflux | 2-chloro-6-hydroxyquinoline + ICH2CF3 |
Modification of the trifluoroethoxy moiety without cleavage is less common but could potentially involve reactions at the trifluoromethyl group, although these would require highly specialized and reactive reagents and are not typically performed on complex aromatic substrates.
Multi-Step Synthetic Strategies Utilizing this compound as a Key Intermediate
The presence of a reactive chloro group at the 2-position makes this compound an excellent starting material for the construction of more elaborate molecular architectures. The chlorine atom can be readily displaced by a variety of nucleophiles or participate in transition metal-catalyzed cross-coupling reactions.
Construction of Complex Polycyclic and Heterocyclic Frameworks
The 2-chloroquinoline scaffold is a versatile building block for the synthesis of fused heterocyclic systems. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this regard. For instance, Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be employed to introduce new carbon-carbon and carbon-nitrogen bonds at the 2-position.
These reactions can be used to append other aromatic or heterocyclic rings, or to introduce functionalized side chains that can subsequently undergo intramolecular cyclization to form new rings. For example, a Sonogashira coupling with a terminal alkyne bearing a suitably positioned functional group could be followed by a cyclization step to construct a fused furan, pyrrole, or thiophene ring. Similarly, a Suzuki coupling with an ortho-functionalized arylboronic acid could be the precursor to a fused carbazole or dibenzofuran system.
The following table illustrates potential strategies for the synthesis of complex frameworks starting from this compound.
| Reaction Type | Coupling Partner | Subsequent Reaction | Resulting Framework |
| Suzuki Coupling | 2-aminophenylboronic acid | Intramolecular amidation | Fused quinolino[2,3-b]quinoxaline |
| Sonogashira Coupling | 2-ethynyl-aniline | Intramolecular cyclization | Fused quinolino[2,3-b]indole |
| Buchwald-Hartwig Amination | 2-bromoaniline | Intramolecular C-H activation | Fused acridine derivative |
| Heck Reaction | Acrylate ester | Michael addition and cyclization | Fused pyridone derivative |
These strategies allow for the systematic construction of diverse and complex polycyclic and heterocyclic systems with potential applications in various fields of chemical science.
Design and Synthesis of Libraries of Novel Quinoline Derivatives for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its therapeutic effects. This compound is an ideal starting material for the generation of a combinatorial library of compounds for SAR studies.
The reactivity of the 2-chloro position allows for the introduction of a wide variety of substituents. A library of derivatives can be synthesized by reacting the starting material with a diverse set of amines, alcohols, thiols, and organometallic reagents. This approach allows for the exploration of the chemical space around the quinoline core and the investigation of how different functional groups at the 2-position influence biological activity.
The 6-(2,2,2-trifluoroethoxy) group can serve as a constant feature in the initial library to probe the effect of modifications at other positions. Alternatively, a second-generation library could be synthesized where the trifluoroethoxy group is also varied, for example, by starting with 2-chloro-6-hydroxyquinoline and introducing a range of different alkoxy groups.
An example of a hypothetical SAR library design is presented in the table below, focusing on modifications at the C2 position.
| R Group at C2 | Rationale for Inclusion in SAR Library |
| -NH-Aryl | Exploration of hydrogen bonding and pi-stacking interactions |
| -O-Aryl | Evaluation of ether linkage vs. amine linkage |
| -S-Aryl | Investigation of the effect of a sulfur linker |
| -Aryl (via Suzuki) | Probing steric and electronic effects of aryl substituents |
| -Alkynyl (via Sonogashira) | Introduction of linear, rigid linkers |
| -NR1R2 (via Buchwald-Hartwig) | Variation of basicity and lipophilicity |
By synthesizing and screening such a library of compounds, it is possible to develop a detailed understanding of the structure-activity relationships of this class of quinoline derivatives and to identify promising candidates for further development.
Mechanistic Investigations and Reaction Pathway Analysis Pertaining to 2 Chloro 6 2,2,2 Trifluoroethoxy Quinoline
Elucidation of Detailed Reaction Mechanisms in the Synthesis of 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline and Its Derivatives
The synthesis of this compound can be logically proposed through a two-stage process. The first stage involves the formation of the core quinoline (B57606) structure, followed by the introduction of the trifluoroethoxy group.
Stage 1: Formation of the 2-Chloro-6-hydroxyquinoline Intermediate
A plausible route to the quinoline core is the synthesis of 2-chloro-6-hydroxyquinoline. This can be achieved from p-aminophenol through established quinoline syntheses like the Skraup or a related cyclization reaction, followed by chlorination. For instance, a common industrial method involves the reaction of a substituted aniline (B41778) with appropriate reagents to form a 2-hydroxyquinoline (B72897) (a quinolinone), which is then chlorinated. A patented method describes the synthesis of 2-chloro-6-hydroxyquinoline from p-chloro-m-nitroacetoacetanilide through cyclization, reduction, and subsequent acidification. google.com The key step is the chlorination of the corresponding quinolinone precursor, often using reagents like phosphorus oxychloride (POCl₃).
The mechanism for this chlorination involves the activation of the carbonyl oxygen of the quinolinone tautomer by POCl₃, converting the hydroxyl group into a good leaving group. A chloride ion then acts as a nucleophile, attacking the C2 carbon and displacing the activated oxygen group to yield the 2-chloroquinoline (B121035).
Stage 2: Introduction of the 2,2,2-Trifluoroethoxy Group
With the 2-chloro-6-hydroxyquinoline intermediate in hand, the 2,2,2-trifluoroethoxy group is introduced via a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group at the C6 position by a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then reacts with a 2,2,2-trifluoroethyl electrophile, such as 2,2,2-trifluoroethyl tosylate or triflate.
The mechanism is a classic bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com The phenoxide nucleophile attacks the carbon atom of the trifluoroethyl group, leading to the displacement of the leaving group (e.g., tosylate) in a single, concerted step. wikipedia.org The use of a primary electrophile like a trifluoroethyl group is ideal for the SN2 pathway, minimizing potential side reactions like elimination. wikipedia.org
Understanding Reaction Kinetics and Thermodynamics Governing Transformations of the Compound
The primary transformation of this compound involves the displacement of the chloride at the C2 position through nucleophilic aromatic substitution (SNAr).
The rate of this reaction is significantly influenced by the electronic properties of the quinoline ring. The nitrogen atom in the quinoline ring is strongly electron-withdrawing, which reduces the electron density at the C2 and C4 positions, making them susceptible to nucleophilic attack. Furthermore, the 6-(2,2,2-trifluoroethoxy) group, due to the highly electronegative fluorine atoms, exerts a moderate electron-withdrawing inductive effect, which would further activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate, thereby increasing the reaction rate compared to an unsubstituted 2-chloroquinoline.
Catalytic Cycles and Ligand Effects in Transition Metal-Catalyzed Reactions Involving the Chloroquinoline
The C2-Cl bond in this compound is a suitable handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental for forming new carbon-carbon bonds. researchgate.net
Suzuki-Miyaura Coupling:
The catalytic cycle for the Suzuki-Miyaura reaction, which couples the chloroquinoline with an organoboron compound, typically involves a palladium catalyst and proceeds through three key steps:
Oxidative Addition: A low-valent Pd(0) complex reacts with the 2-chloroquinoline, inserting into the C-Cl bond to form a Pd(II)-aryl intermediate. This step is often rate-limiting, especially for less reactive aryl chlorides. researchgate.net
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the chloride ion.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst.
Heck Reaction:
In the Heck reaction, the chloroquinoline is coupled with an alkene. The catalytic cycle is similar to the Suzuki coupling in its initial and final steps:
Oxidative Addition: Pd(0) inserts into the C-Cl bond of the quinoline.
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and then inserts into the Pd-aryl bond.
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
Reductive Elimination/Base Regeneration: The base neutralizes the generated H-X, regenerating the Pd(0) catalyst. nih.govwikipedia.org
Ligand Effects:
The choice of ligand on the palladium catalyst is crucial for the success of these reactions, particularly with challenging substrates like aryl chlorides. researchgate.net Electron-rich and bulky phosphine (B1218219) ligands are generally preferred as they promote the rate-limiting oxidative addition step and stabilize the catalytically active species.
| Reaction Type | Ligand | Observation |
| Suzuki-Miyaura | Buchwald-type biarylphosphines (e.g., XPhos, SPhos) | These bulky, electron-rich ligands are highly effective for the coupling of aryl chlorides by promoting the oxidative addition step. nih.gov |
| Suzuki-Miyaura | Tri(cyclohexyl)phosphine (PCy₃) | A bulky and electron-donating ligand known to be effective for Suzuki couplings of unactivated aryl chlorides. |
| Heck | Tri-tert-butylphosphine (P(tBu)₃) | A very bulky and electron-rich ligand that can form highly active, low-coordinate Pd(0) species, facilitating reactions with aryl chlorides. |
| Heck | N-Heterocyclic Carbenes (NHCs) | Strong sigma-donating ligands that form stable palladium complexes, often showing high activity for Heck reactions with aryl chlorides. |
This table is illustrative and based on general findings for aryl chloride cross-coupling reactions.
Identification of Reaction Intermediates and Transition States
The mechanisms of the primary reactions involving this compound involve distinct intermediates and transition states.
Nucleophilic Aromatic Substitution (SNAr):
The key intermediate in the SNAr pathway is the Meisenheimer complex (or a related σ-complex). wikipedia.org This is a resonance-stabilized, negatively charged species formed upon the addition of the nucleophile to the C2 carbon. wikipedia.org In this intermediate, the aromaticity of the quinoline ring is temporarily broken, and the C2 carbon becomes sp³-hybridized. The negative charge is delocalized over the quinoline ring and is particularly stabilized by the electron-withdrawing nitrogen atom. The transition state leading to the Meisenheimer complex is the highest energy point on the reaction coordinate for the first step. Recent studies suggest that for some systems, particularly those without strong electron-withdrawing groups, the reaction may proceed through a concerted mechanism where the Meisenheimer complex is a transition state rather than a true intermediate. nih.govnih.gov
Transition Metal-Catalyzed Cross-Coupling:
In palladium-catalyzed reactions, the key intermediates are organopalladium species within the catalytic cycle:
Aryl-Pd(II)-Halide Complex: Formed after the initial oxidative addition of the 2-chloroquinoline to the Pd(0) catalyst. This is a square planar Pd(II) species.
Aryl-Pd(II)-R Complex: Formed after transmetalation (in Suzuki coupling) or alkene coordination (in Heck coupling). This intermediate contains both the quinoline moiety and the incoming organic group bonded to the palladium center.
Pd(0)-Alkene π-Complex: In the Heck reaction, this complex is formed after β-hydride elimination, just before the product dissociates and the catalyst is regenerated. nih.gov
The transition states in these cycles correspond to the energy maxima between these intermediates, for example, the three-centered transition state for oxidative addition and the four-centered transition state for reductive elimination. The stability of these intermediates and the energy of the transition states are heavily influenced by the ligands coordinated to the palladium center. acs.org
Theoretical and Computational Studies on 2 Chloro 6 2,2,2 Trifluoroethoxy Quinoline
Quantum Chemical Calculations: Electronic Structure, Reactivity Descriptors, and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide insights into the geometric structure, stability, and reactivity of 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, commonly using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional structure (optimized geometry). acs.org This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.
The output of such a calculation provides precise geometric parameters. For instance, the calculations would reveal the planarity of the quinoline (B57606) ring system and the preferred orientation of the trifluoroethoxy side chain. The total electronic energy obtained from the optimized geometry is a key indicator of the molecule's thermodynamic stability. researchgate.net
Illustrative Data: Predicted Geometric Parameters This table presents hypothetical, yet realistic, optimized geometric parameters for this compound that would be obtained from a DFT calculation.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C(2)-Cl | 1.75 Å |
| Bond Length | C(6)-O | 1.37 Å |
| Bond Length | O-CH₂ | 1.43 Å |
| Bond Length | C(α)-F | 1.35 Å |
| Bond Angle | C(3)-C(2)-Cl | 118.5° |
| Bond Angle | C(5)-C(6)-O | 121.0° |
| Bond Angle | C(6)-O-CH₂ | 117.5° |
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. sciensage.info It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.
Illustrative Data: FMO Properties and Reactivity Descriptors This table contains hypothetical values for FMO energies and global reactivity descriptors for this compound, calculated from DFT results.
| Parameter | Symbol | Predicted Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.20 |
| HOMO-LUMO Energy Gap | ΔE | 5.65 |
| Ionization Potential (approx.) | I ≈ -EHOMO | 6.85 |
| Electron Affinity (approx.) | A ≈ -ELUMO | 1.20 |
| Global Hardness | η = (I-A)/2 | 2.83 |
| Electronegativity | χ = (I+A)/2 | 4.03 |
Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Intermediates
The this compound molecule possesses conformational flexibility, primarily due to rotation around the C(6)-O and O-CH₂ single bonds of the ether linkage. A conformational analysis would be performed by systematically rotating these bonds (e.g., in 10-degree increments) and calculating the energy at each step to map the potential energy surface. This analysis identifies the lowest-energy conformers (stable structures) and the energy barriers between them.
Molecular Dynamics (MD) simulations could further investigate the dynamic behavior of the compound. nih.gov In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of solvent molecules), and its motion is tracked over time by solving Newton's equations of motion. This provides insights into how the molecule explores different conformations, its flexibility, and its interactions with its surroundings at a given temperature and pressure.
Prediction of Spectroscopic Signatures for Advanced Research Characterization
Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts with high accuracy. These predicted spectra serve as a powerful tool for confirming the molecular structure.
IR Vibrational Modes: DFT calculations can determine the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. The analysis would identify characteristic vibrations, such as the C-Cl stretch, aromatic C-H stretches, C=N vibrations of the quinoline ring, and the strong C-F and C-O stretches from the side chain. arabjchem.org
UV-Vis Electronic Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. rjptonline.org For this compound, the primary electronic transitions would be of the π → π* type within the quinoline aromatic system.
Illustrative Data: Predicted Spectroscopic Data This table shows representative hypothetical spectroscopic data that would be generated computationally.
| Spectrum Type | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | H(3) Chemical Shift | δ 7.5 ppm |
| ¹³C NMR | C(2) Chemical Shift | δ 151.0 ppm |
| ¹⁹F NMR | -CF₃ Chemical Shift | δ -74.0 ppm |
| IR | C-Cl Stretch | 780 cm⁻¹ |
| IR | C-F Stretch (asymmetric) | 1280 cm⁻¹ |
Computational Design and Virtual Screening of Novel Derivatives and Synthetic Pathways
The structure of this compound can serve as a scaffold for the computational design of new molecules. benthamdirect.com By systematically modifying functional groups—for example, replacing the chlorine at the C2 position with other halogens or amine groups, or altering the substituent at the C6 position—a virtual library of derivatives can be created.
These virtual libraries can then be subjected to high-throughput virtual screening. In this process, the key properties calculated earlier (such as the HOMO-LUMO gap, dipole moment, or other electronic descriptors) are rapidly computed for every derivative. This allows researchers to filter and prioritize a smaller set of new compounds with potentially enhanced properties for further, more intensive study or synthesis. rsc.org
In Silico Studies of Molecular Interactions for Scaffold Design
To understand how the this compound scaffold might interact with larger biological molecules, in silico molecular docking simulations can be performed. frontiersin.orgnih.govnih.gov This technique predicts the preferred orientation of the ligand (the quinoline derivative) when bound to a hypothetical protein target's active site.
The simulation calculates a docking score, which estimates the binding affinity, and reveals the specific non-covalent interactions that stabilize the complex. These can include:
Hydrogen bonds: Potentially involving the quinoline nitrogen or the ether oxygen.
Halogen bonds: The chlorine atom at the C2 position could act as a halogen bond donor.
π-π stacking: Between the planar quinoline ring and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine).
Hydrophobic interactions: Involving the trifluoromethyl group and the aromatic ring.
These structural insights are valuable for scaffold-based drug design, helping to guide the modification of the molecule to improve its fit and interaction profile within a target binding site.
Illustrative Data: Hypothetical Molecular Docking Results This table provides an example of the kind of output generated from a molecular docking simulation into a hypothetical protein active site.
| Parameter | Result |
|---|---|
| Binding Affinity | -8.2 kcal/mol |
| Interacting Residues | TYR 210, PHE 330, LEU 150, SER 214 |
| Interaction Types | π-π stacking with TYR 210; Halogen bond with SER 214 backbone; Hydrophobic contact with LEU 150 |
Advanced Analytical Methodologies for Research Pertaining to 2 Chloro 6 2,2,2 Trifluoroethoxy Quinoline and Its Derivatives
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline, providing exact mass measurements that facilitate unambiguous molecular formula determination. In research settings, HRMS is pivotal for elucidating reaction mechanisms by identifying transient intermediates and reaction byproducts. For instance, during the synthesis of quinoline (B57606) derivatives, unexpected compounds can emerge from classical pathways, and HRMS, in conjunction with other spectral data, is essential for their structural identification. mdpi.comresearchgate.net
Impurity profiling is another critical application of HRMS. The synthesis of this compound can lead to the formation of various process-related impurities, such as regioisomers, starting material residues, or byproducts from side reactions. HRMS can detect and identify these impurities at very low levels, which is crucial for ensuring the integrity of research findings. The high mass accuracy allows for the confident assignment of elemental compositions to trace-level impurities, guiding the optimization of purification processes.
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural insights. By subjecting the parent ion of this compound to collision-induced dissociation, characteristic fragment ions are produced. The analysis of these fragments helps to confirm the connectivity of the molecule, such as the positions of the chloro and trifluoroethoxy substituents on the quinoline core.
Table 1: Representative HRMS Fragmentation Data for a Substituted Quinoline Core
| Fragment Description | Hypothetical m/z | Structural Information Gained |
|---|---|---|
| [M+H]+ | 276.0346 | Exact mass of the protonated parent molecule. |
| Loss of CF3 | 207.0370 | Confirms the presence of the trifluoromethyl group. |
| Loss of OCH2CF3 | 177.0159 | Indicates cleavage of the entire trifluoroethoxy side chain. |
| Loss of Cl | 240.0581 | Confirms the presence of the chlorine atom. |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Assignments and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like this compound in solution. researchgate.net One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, but the complexity of the substituted quinoline ring often requires more advanced techniques for complete signal assignment. acs.orgresearchgate.netuncw.edu
Two-dimensional (2D) NMR experiments are essential for resolving ambiguities.
COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the quinoline ring system. acs.orguncw.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the substitution pattern on the quinoline core. uncw.edu
The presence of the fluorine atoms in the trifluoroethoxy group introduces additional complexity and provides unique structural information through ¹⁹F NMR and ¹H-¹⁹F or ¹³C-¹⁹F couplings. jeol.comresearchgate.net
For polymorphism research, solid-state NMR (ssNMR) is an invaluable technique. nih.govresearchgate.net It can distinguish between different crystalline forms (polymorphs) of a compound, which may have different physical properties. nih.govresearchgate.net By analyzing the ¹³C chemical shifts and relaxation times in the solid state, ssNMR provides information on the local molecular environment and packing in the crystal lattice, complementing data from X-ray diffraction. nih.govacs.org
Table 2: Exemplar NMR Chemical Shift Assignments for a Substituted Quinoline
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |
|---|---|---|---|
| H-3 / C-3 | ~7.4 | ~123.0 | H-3 to C-4a, C-2 |
| H-4 / C-4 | ~8.1 | ~138.0 | H-4 to C-5, C-8a |
| H-5 / C-5 | ~7.9 | ~128.0 | H-5 to C-7, C-8a |
| H-7 / C-7 | ~7.5 | ~122.0 | H-7 to C-5, C-8a |
| H-8 / C-8 | ~7.6 | ~130.0 | H-8 to C-6, C-4a |
| -OCH2- | ~4.7 (quartet) | ~65.0 (quartet) | -OCH2- to C-6, -CF3 |
Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Preparative Scale Isolation in Research Settings
Chromatographic methods are fundamental for both the analysis and purification of this compound. High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is the primary technique for assessing the purity of research samples. By developing a suitable method (i.e., selecting the appropriate column and mobile phase), baseline separation of the main compound from its impurities can be achieved, allowing for accurate quantification of purity.
During synthesis, reaction progress can be monitored using Thin Layer Chromatography (TLC) for rapid qualitative assessment or by HPLC for quantitative analysis. scielo.br This allows researchers to determine the optimal reaction time and conditions by tracking the consumption of starting materials and the formation of the desired product.
For the isolation of highly pure material required for further studies, preparative scale chromatography is employed. This technique uses larger columns and higher flow rates than analytical HPLC to separate milligrams to grams of the target compound from byproducts and unreacted starting materials. nih.gov The crude reaction mixture is injected onto the column, and fractions are collected as they elute. Analytical HPLC is then used to check the purity of these fractions before combining those that meet the required specification.
Table 3: Typical HPLC Method Parameters for Quinoline Derivative Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. nih.gov This technique provides precise information about bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of this compound. nih.govnih.gov
For chiral derivatives, single-crystal X-ray crystallography is the gold standard for determining the absolute stereochemistry of stereogenic centers. nih.govresearchgate.netsoton.ac.uk By analyzing the anomalous dispersion of the X-rays, the absolute configuration (R or S) can be unambiguously assigned.
Furthermore, the crystal structure reveals how molecules pack in the solid state, providing insights into intermolecular interactions such as hydrogen bonding, halogen bonding, and π–π stacking. nih.govacs.org This information is crucial for understanding the physical properties of the solid material and for studies in crystal engineering. The crystallographic data, including unit cell dimensions and space group, serve as a unique fingerprint for a specific crystalline form. nih.govnih.gov
Table 4: Example Crystallographic Data for a Substituted Quinoline Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₀ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.9738 |
| b (Å) | 21.4668 |
| c (Å) | 7.3479 |
| β (°) | 108.220 |
| Volume (ų) | 1044.87 |
Data is for a representative compound, 2-chloro-3-hydroxymethyl-6-methoxyquinoline, to illustrate typical parameters. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.net These techniques are complementary and can be used to confirm the structure of this compound. The FT-IR spectrum will show characteristic absorption bands for the C-Cl, C-O (ether), and C-F bonds, as well as vibrations associated with the aromatic quinoline ring.
Raman spectroscopy is particularly useful for identifying and analyzing vibrations of non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. nih.gov It can provide a distinct fingerprint of the molecule, which is useful for identifying different polymorphs. researchgate.netnih.gov DFT calculations are often used to predict vibrational spectra, which aids in the assignment of observed experimental bands. researchgate.net
In a research setting, FT-IR is frequently used to monitor the progress of a chemical reaction. For example, in a reaction to introduce the trifluoroethoxy group, one could monitor the disappearance of a hydroxyl (-OH) stretching band from a precursor and the appearance of the characteristic C-O-C ether and C-F stretching bands of the product. nih.gov This allows for a quick and simple assessment of whether the reaction is proceeding as expected.
Table 5: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Aromatic C=C | Ring Stretching | 1500-1650 | FT-IR, Raman |
| C-F | Stretching | 1000-1350 (strong) | FT-IR |
| C-O-C | Asymmetric Stretch | 1200-1275 | FT-IR |
| C-Cl | Stretching | 600-800 | FT-IR, Raman |
| Aromatic C-H | Out-of-plane Bending | 750-900 | FT-IR |
Role of 2 Chloro 6 2,2,2 Trifluoroethoxy Quinoline in Advanced Chemical Materials and Functional Molecules Research
Utilization as a Building Block for Polymeric Materials, Supramolecular Assemblies, and Liquid Crystals
While specific examples of the incorporation of 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline into polymeric materials, supramolecular assemblies, or liquid crystals are not extensively documented in the current literature, the inherent reactivity of its substituents suggests its potential as a valuable monomer or structural component. The chlorine atom at the 2-position of the quinoline (B57606) ring is susceptible to nucleophilic substitution, enabling its integration into polymer backbones or side chains through reactions with suitable difunctional or multifunctional monomers. This could lead to the development of novel polymers with tailored thermal, mechanical, and photophysical properties.
The quinoline moiety itself, with its planar aromatic structure, can participate in π-π stacking interactions, a key driving force in the formation of supramolecular assemblies. The presence of the trifluoroethoxy group can further influence these non-covalent interactions through dipole-dipole forces and potential hydrogen bonding, guiding the self-assembly process to create complex, well-defined architectures.
In the field of liquid crystals, the introduction of fluorine-containing groups, such as the trifluoroethoxy substituent, is a well-established strategy for modifying mesomorphic properties. The high electronegativity and steric demand of fluorine can significantly impact molecular packing and intermolecular forces, influencing the formation and stability of various liquid crystalline phases. Although direct studies on liquid crystals containing this compound are not available, the structural features of this molecule make it an interesting candidate for the design of new liquid crystalline materials.
Integration into Fluorescent Probes, Optical Sensors, and Optoelectronic Materials
Quinoline and its derivatives are renowned for their unique photophysical properties, which has led to their widespread use in the development of fluorescent probes, optical sensors, and optoelectronic materials. The quinoline core often serves as a fluorophore, and its emission properties can be modulated by the introduction of various substituents.
The reactive chlorine atom at the 2-position provides a convenient handle for conjugating the quinoline fluorophore to other molecules, such as recognition elements for specific analytes, to create fluorescent probes and sensors. This versatility allows for the design of molecules that can detect ions, small molecules, or biological macromolecules through changes in their fluorescence intensity or wavelength. Furthermore, quinoline-based compounds are being explored for their utility in optoelectronic devices like organic light-emitting diodes (OLEDs) due to their charge-transporting capabilities and chemical stability.
Exploration in Agrochemical and Medicinal Chemistry Research as a Synthetic Scaffold for Novel Compound Libraries
The quinoline scaffold is a "privileged structure" in medicinal and agrochemical chemistry, meaning it is a recurring motif in a multitude of biologically active compounds. The versatility of the quinoline ring system allows for the creation of large and diverse compound libraries for high-throughput screening. This compound serves as an excellent starting material for the synthesis of such libraries due to the differential reactivity of its substituents.
The chlorine atom at the 2-position can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols), allowing for the introduction of a wide range of functional groups and the exploration of the chemical space around the quinoline core. The trifluoroethoxy group at the 6-position can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug and agrochemical design. The introduction of trifluoromethyl groups is a common strategy in the development of agrochemicals, such as herbicides and insecticides.
Structure-based drug design relies on the three-dimensional structure of a biological target to design and synthesize ligands with high affinity and selectivity. The quinoline scaffold provides a rigid framework that can be elaborated with various substituents to optimize interactions with a specific receptor binding site. Computational methods, such as molecular docking, can be used to predict the binding mode of quinoline derivatives and guide the synthetic efforts.
Scaffold hopping is a computational and synthetic strategy used in drug discovery to identify new molecular scaffolds that retain the biological activity of a known active compound but possess a different core structure. This approach can lead to the discovery of new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. The quinoline core is a common starting point for scaffold hopping studies due to its presence in many known drugs. nih.govnih.gov
Once a promising lead compound has been identified, lead optimization is the process of refining its structure to improve its drug-like properties. patsnap.comdanaher.com This involves making small, systematic modifications to the molecule and evaluating their effect on activity, selectivity, and pharmacokinetic parameters. The this compound scaffold offers multiple points for modification. For instance, the chlorine atom can be replaced with other functional groups to fine-tune the electronic properties and binding interactions of the molecule. The trifluoroethoxy group can be altered to optimize lipophilicity and metabolic stability. This iterative process of design, synthesis, and testing is crucial for the development of new and effective drugs. nih.gov
Structure Reactivity Relationship Srr Studies of 2 Chloro 6 2,2,2 Trifluoroethoxy Quinoline and Its Derivatives
Influence of Substituents on the Reaction Kinetics and Selectivity of Derivatization Reactions
The derivatization of 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline primarily involves the nucleophilic displacement of the chlorine atom at the C2 position. The kinetics and selectivity of these reactions are highly sensitive to the nature of other substituents on the quinoline (B57606) ring.
Reaction Kinetics: The rate of nucleophilic substitution is significantly influenced by the electronic nature of substituents on the quinoline core. Electron-withdrawing groups (EWGs) enhance the reaction rate by stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the SNAr mechanism. masterorganicchemistry.com Conversely, electron-donating groups (EDGs) tend to decrease the reaction rate.
In the case of this compound, the 2,2,2-trifluoroethoxy group at the 6-position acts as a potent electron-withdrawing group through a strong negative inductive effect (-I), which accelerates the rate of nucleophilic attack at the C2 position. The influence of various substituents on the rate of a typical SNAr reaction, such as aminolysis, can be predicted.
| Substituent at C6 | Hammett Constant (σp) | Relative Reaction Rate (k_rel) | Reaction Half-life (t_1/2, hours) |
|---|---|---|---|
| -OCH3 | -0.27 | 0.5 | 12.0 |
| -H | 0.00 | 1.0 | 6.0 |
| -Cl | 0.23 | 5.0 | 1.2 |
| -OCH2CF3 | ~0.35 | 15.0 | 0.4 |
| -NO2 | 0.78 | 150.0 | 0.04 |
This table presents hypothetical data based on established principles of physical organic chemistry to illustrate the effect of substituents on reaction rates.
Selectivity: When multiple reactive sites are present, substituents can direct the incoming nucleophile. For instance, in a molecule like 2,4-dichloro-6-(2,2,2-trifluoroethoxy)quinoline, nucleophilic attack is generally favored at the 4-position over the 2-position. However, the specific reaction conditions and the nature of the nucleophile can alter this selectivity. Studies on related chloroquinolines have shown that while the 4-position is often more reactive, certain nucleophiles may favor the 2-position. researchgate.net
Electronic and Steric Effects of the 2,2,2-Trifluoroethoxy Group on Chemical Transformations
The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is a key modulator of the reactivity of the parent quinoline.
Electronic Effects: The primary electronic influence of the trifluoroethoxy group is its strong electron-withdrawing inductive effect (-I), stemming from the high electronegativity of the three fluorine atoms. nih.gov This effect significantly reduces the electron density of the entire quinoline ring system, making the C2 and C4 positions more electrophilic and thus more susceptible to nucleophilic attack. While the oxygen atom can theoretically exert a resonance-donating effect (+M), the powerful -I effect of the CF₃ group overwhelmingly dominates. This activation is crucial for the synthetic utility of the molecule, allowing for efficient displacement of the C2-chloro group under milder conditions than might be required for a quinoline with an electron-donating group at the same position.
Steric Effects: The trifluoroethoxy group is sterically bulky. psu.educhemistrytalk.org While its position at C6 is relatively remote from the C2 reaction center, it can still exert steric hindrance, particularly with very large nucleophiles or in reactions involving the benzene (B151609) portion of the quinoline ring. youtube.commasterorganicchemistry.com For most SNAr reactions at the C2 position, the steric effect of the C6-substituent is minimal compared to its electronic effect. However, if modifications were attempted at the adjacent C5 or C7 positions, the steric bulk of the trifluoroethoxy group would become a significant factor in determining the feasibility and outcome of the reaction.
Impact of Quinoline Core Modifications on the Overall Reactivity Profiles and Synthetic Utility of the Compound
Modifications to the quinoline core, either on the pyridine (B92270) or benzene ring, can substantially alter the reactivity and synthetic applications of this compound.
Modifications on the Benzene Ring (Positions 5, 7, 8):
Electron-Withdrawing Groups (e.g., -NO₂, -CN): Placing additional EWGs on the benzene ring further enhances the electrophilicity of the C2 position, leading to faster SNAr reactions. For example, a nitro group at the 5- or 7-position would significantly increase the rate of chloride displacement.
Electron-Donating Groups (e.g., -NH₂, -OH): EDGs on the benzene ring would counteract the activating effect of the trifluoroethoxy group, decreasing the rate of nucleophilic substitution at C2.
Modifications on the Pyridine Ring (Positions 3, 4):
Substituents at C3: A bulky substituent at the C3 position could sterically hinder the approach of a nucleophile to the C2 position, slowing the reaction rate.
Substituents at C4: The electronic nature of a substituent at C4 has a pronounced effect. An EWG at C4 would strongly activate the C2 position for nucleophilic attack. If the C4 position itself bears a leaving group, competitive substitution reactions can occur.
The synthetic utility is directly tied to this tunable reactivity. By strategically placing different functional groups, the quinoline scaffold can be tailored for specific multi-step syntheses, allowing for sequential and site-selective derivatization.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Predictive Chemistry
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational approach used to predict the reactivity of chemical compounds based on their molecular descriptors. researchgate.net For this compound and its derivatives, QSRR models can be developed to forecast reaction rates, yields, or selectivity in derivatization reactions.
A typical QSRR model for predicting the rate constant (log k) of a nucleophilic substitution reaction might take the form of a multiple linear regression (MLR) equation:
log k = β₀ + β₁σ + β₂Es* + β₃LUMO + ...
Where:
k is the reaction rate constant.
β values are regression coefficients.
σ represents an electronic descriptor (e.g., Hammett constant) of a substituent.
Es * is a steric descriptor (e.g., Taft's steric parameter).
LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an indicator of electrophilicity.
| Derivative Substituent (at C5) | Electronic Descriptor (σ_m) | Steric Descriptor (E_s) | LUMO Energy (eV) | Predicted log(k_rel) |
|---|---|---|---|---|
| -H | 0.00 | 0.00 | -1.50 | 1.00 |
| -CH3 | -0.07 | -1.24 | -1.45 | 0.85 |
| -Cl | 0.37 | -0.97 | -1.65 | 1.40 |
| -CF3 | 0.43 | -2.40 | -1.75 | 1.65 |
This table presents hypothetical QSRR data for illustrative purposes, showing how different molecular descriptors could be used to predict the relative reaction rate of nucleophilic substitution on this compound derivatives.
By building robust QSRR models from experimental data on a series of derivatives, it becomes possible to predict the reactivity of novel, unsynthesized compounds. This predictive capability is invaluable in medicinal chemistry and materials science for designing molecules with desired properties and for optimizing synthetic pathways, thereby saving time and resources.
Future Research Directions and Emerging Trends in the Study of 2 Chloro 6 2,2,2 Trifluoroethoxy Quinoline
Development of Novel and Sustainable Synthetic Routes Incorporating Catalysis and Renewable Feedstocks
The traditional synthesis of quinolines often involves harsh conditions and hazardous reagents. semanticscholar.org Future research will undoubtedly focus on greener and more sustainable methods for the synthesis of 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline. This includes the exploration of catalytic systems that are environmentally benign and the use of renewable feedstocks. acs.orgnih.gov
Recent advancements in quinoline (B57606) synthesis have highlighted the use of various catalysts, including those based on iron, copper, nickel, and cobalt, which are more abundant and less toxic than precious metal catalysts. mdpi.comorganic-chemistry.orgnih.gov The development of nanocatalysts is also a promising avenue, offering high efficiency and reusability. nih.gov Furthermore, the use of ultrasound and microwave irradiation can significantly reduce reaction times and energy consumption. researchgate.nettandfonline.com
A key area of future investigation will be the adaptation of these green methodologies to incorporate the 2,2,2-trifluoroethoxy moiety, potentially from renewable sources. The table below outlines potential catalytic systems and sustainable conditions that could be explored for the synthesis of this compound and its precursors.
| Catalyst System | Potential Renewable Feedstock/Solvent | Rationale |
| Iron-based nanoparticles | Glycerol (B35011), bio-ethanol | Abundant and low-toxicity metal; use of biomass-derived solvents. |
| Copper-catalyzed cyclization | Lignin-derived aromatics | Potential for direct synthesis from renewable aromatic precursors. |
| Nickel-catalyzed dehydrogenative coupling | Bio-derived alcohols | Avoids the need for pre-functionalized starting materials. organic-chemistry.org |
| Solid acid catalysts (e.g., Nafion) | Water, ionic liquids | Recyclable catalysts and green reaction media. mdpi.com |
Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations of the Compound
The reactivity of 2-chloroquinolines is well-established, with the chlorine atom being susceptible to nucleophilic substitution. mdpi.comnih.gov However, the interplay between the chloro group and the trifluoroethoxy substituent in this compound could lead to unconventional reactivity. The electron-withdrawing nature of the trifluoroethoxy group may influence the regioselectivity of reactions and potentially enable novel transformations.
Future research could focus on exploring the reactivity of this compound under various conditions, including photoredox catalysis and electrochemistry, to uncover unprecedented transformations. The potential for C-H functionalization at other positions on the quinoline ring, guided by the existing substituents, is another exciting avenue. rsc.org Studies on the gas-phase reactivity of similar quinoline-based radicals suggest that the electronic properties significantly influence their behavior, a principle that could be extended to this compound. nih.gov
Integration with Flow Chemistry, Microfluidics, and Automated Synthesis for Enhanced Research Productivity
Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and ease of scalability. mdpi.comspringerprofessional.demtak.hu The application of flow chemistry to the synthesis of heterocyclic compounds is a rapidly growing field. mtak.humdpi.comuc.pt Future research on this compound will likely involve the development of continuous flow processes for its synthesis and subsequent derivatization.
Microfluidic reactors, in particular, allow for precise control over mixing and heat transfer, which can be crucial for optimizing reaction conditions and minimizing byproduct formation. mdpi.com The integration of automated synthesis platforms with in-line analysis can accelerate the discovery of new derivatives and the optimization of reaction protocols, leading to enhanced research productivity.
Advanced Computational Modeling for Precise Reaction Prediction and Material Design
Computational chemistry is an increasingly powerful tool in modern chemical research. nih.gov In the context of this compound, advanced computational modeling can be employed for several purposes. Density Functional Theory (DFT) calculations can be used to predict the reactivity of the molecule, elucidate reaction mechanisms, and understand the influence of the trifluoroethoxy group on the electronic structure of the quinoline ring. nih.govacs.org
Furthermore, in silico screening and ligand-based design approaches can be used to predict the potential biological activities of derivatives of this compound. nih.govnih.govmdpi.combiointerfaceresearch.com This can guide synthetic efforts towards compounds with desired properties, saving time and resources. For material science applications, computational modeling can help in the design of novel materials with specific electronic or optical properties based on this quinoline scaffold.
Discovery of Novel Applications for this compound as a Versatile Chemical Tool or Intermediate
The unique structural features of this compound make it a promising candidate for a variety of applications. The quinoline core is a well-known pharmacophore, and its derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.com The presence of the trifluoroethoxy group can enhance metabolic stability and lipophilicity, which are desirable properties for drug candidates. rsc.org
Future research should focus on synthesizing a library of derivatives by exploiting the reactivity of the 2-chloro position and evaluating their biological activities. The following table summarizes potential therapeutic areas where derivatives of this compound could be investigated.
| Therapeutic Area | Rationale for Investigation |
| Anticancer | Quinoline derivatives are known to exhibit anticancer properties. nih.govbiointerfaceresearch.com |
| Antimalarial | The quinoline scaffold is central to many antimalarial drugs. semanticscholar.org |
| Antiviral | Certain quinoline derivatives have shown antiviral activity. nih.govmdpi.com |
| Neurodegenerative Diseases | The trifluoromethyl group is present in some CNS-active drugs. |
Beyond medicinal chemistry, this compound could serve as a versatile intermediate for the synthesis of functional materials, such as organic light-emitting diodes (OLEDs) or sensors, leveraging the photophysical properties of the quinoline ring. semanticscholar.org
Interdisciplinary Research Leveraging the Compound's Unique Structural Features
The full potential of this compound can be unlocked through interdisciplinary research. Collaboration between synthetic chemists, computational chemists, pharmacologists, and materials scientists will be crucial.
The fluorinated nature of the molecule makes it an interesting subject for research in fluorine chemistry and its applications in drug discovery and materials science. rsc.orggoogle.commq.edu.auman.ac.uk Its potential as a building block for complex molecular architectures could be explored in the field of supramolecular chemistry. Furthermore, its interactions with biological targets could be studied using advanced biophysical techniques, providing insights for the rational design of new therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-6-(2,2,2-trifluoroethoxy)quinoline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of quinoline derivatives often involves nucleophilic substitution or coupling reactions. For trifluoroethoxy-substituted quinolines, a two-step approach is typical:
Quinoline core formation : Use Skraup or Doebner-Miller reactions to construct the quinoline backbone.
Functionalization : Introduce the trifluoroethoxy group via nucleophilic aromatic substitution (NAS) under anhydrous conditions. For example, reacting 6-hydroxyquinoline precursors with 2,2,2-trifluoroethyl bromide in the presence of K₂CO₃ in DMF at 80–100°C (24–48 hours) achieves substitution .
Critical Parameters :
- Catalysts : Copper chloride (CuCl₂) enhances trifluoromethylation efficiency under aerobic conditions .
- Solvents : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics.
- Yield Optimization : Purity of starting materials and inert atmosphere reduce side reactions (e.g., hydrolysis).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : Use , , and NMR to confirm substitution patterns. The trifluoroethoxy group shows distinct signals at δ −70 to −75 ppm (triplet, J = 8–10 Hz) .
- X-ray Crystallography : Resolves steric effects and molecular packing. For example, trifluoroethoxy groups induce planar deviations in quinoline rings (up to 0.029 Å) and influence π-π stacking (centroid distances: 3.34–3.80 Å) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching Cl and F content.
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoroethoxy group influence biological activity compared to non-fluorinated analogs?
Methodological Answer:
- Electronic Effects : The electron-withdrawing trifluoroethoxy group increases quinoline’s electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites). This is validated via comparative IC₅₀ assays against malaria parasites (e.g., Plasmodium falciparum) .
- Steric Effects : Bulkier substituents reduce membrane permeability. Use logP measurements (HPLC) to quantify hydrophobicity: trifluoroethoxy derivatives exhibit logP ~2.5 vs. ~1.8 for ethoxy analogs .
- Structural-Activity Relationship (SAR) : Computational docking (AutoDock Vina) identifies hydrogen bonding between the trifluoroethoxy group and target residues (e.g., PfATP6 in antimalarial studies) .
Q. How can contradictory data on cytotoxicity in in vitro vs. in vivo models be resolved?
Methodological Answer: Contradictions often arise from metabolic stability or off-target effects. Strategies include:
Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS. Trifluoroethoxy groups are metabolically stable, but quinoline ring oxidation may generate toxic intermediates .
Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Adjust dosing regimens to account for rapid clearance.
Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions.
Q. What computational methods predict the compound’s reactivity in multicomponent reactions?
Methodological Answer:
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set models reaction pathways. For example, trifluoroethoxy’s electron-withdrawing nature lowers activation energy for Suzuki-Miyaura coupling by 5–8 kcal/mol .
- Retrosynthetic Analysis : Tools like Chematica prioritize routes with minimal protecting groups. For 2-chloro-6-substituted quinolines, direct C–H functionalization is favored over cross-coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
